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An In-depth Technical Resource for Researchers and Drug Development Professionals

Abstract
This guide provides a comprehensive technical overview of 4-Benzyloxy-2-
methoxybenzaldehyde, CAS number 58026-14-5, a key aromatic aldehyde intermediate in

organic synthesis. With its unique substitution pattern, this compound serves as a valuable

building block for a diverse range of complex molecules, particularly in the fields of medicinal

chemistry and drug discovery. This document details its physicochemical properties, provides

validated protocols for its synthesis and purification, outlines robust analytical methods for

quality control, and discusses its significant applications. The content is structured to deliver

both foundational knowledge and actionable, field-proven insights for scientists and

researchers.

Introduction & Significance
4-Benzyloxy-2-methoxybenzaldehyde is a polysubstituted aromatic aldehyde distinguished

by the presence of a benzyloxy group at the C4 position and a methoxy group at the C2

position of the benzaldehyde scaffold. This specific arrangement of functional groups offers a

powerful combination of steric and electronic properties that synthetic chemists can leverage.

The Aldehyde Group: A versatile functional handle for a multitude of chemical

transformations, including nucleophilic additions, reductive aminations, Wittig reactions, and
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the formation of Schiff bases.

The Methoxy Group: An electron-donating group that activates the aromatic ring, influencing

the regioselectivity of further electrophilic substitutions. Its steric bulk also directs incoming

reagents.

The Benzyl Ether: A common and robust protecting group for the phenolic hydroxyl. It is

stable to a wide range of reaction conditions but can be selectively removed via catalytic

hydrogenation, providing a strategic advantage in multi-step syntheses.

This trifecta of functionality makes 4-Benzyloxy-2-methoxybenzaldehyde a sought-after

precursor in the synthesis of natural products, pharmaceutical ingredients, and other high-value

fine chemicals. Its structural motif is found in various bioactive molecules, underscoring its

importance in drug development pipelines.

Physicochemical Properties & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The key physical and

chemical properties of 4-Benzyloxy-2-methoxybenzaldehyde are summarized below.

Property Value Source(s)

CAS Number 58026-14-5

Molecular Formula C₁₅H₁₄O₃

Molecular Weight 242.27 g/mol

Appearance
Solid, often beige or off-white

powder

Melting Point 93-100 °C

Boiling Point 180 °C at 2 mmHg

SMILES
COC1=C(C=O)C=CC(OCC2=

CC=CC=C2)=C1

Spectroscopic Data Interpretation
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The identity and purity of the compound are unequivocally confirmed through spectroscopic

analysis.

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical spectrum (in CDCl₃), one would

expect to see distinct signals corresponding to the aldehyde proton (~9.8-10.5 ppm), the

aromatic protons of both rings (dis-tributed between ~6.5-7.5 ppm), the benzylic methylene

protons (~5.1 ppm), and the methoxy protons (~3.9 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a

characteristic signal for the aldehyde carbonyl carbon (~189-192 ppm). Aromatic carbons will

appear in the ~100-165 ppm range, with the benzylic carbon around 70 ppm and the

methoxy carbon around 55 ppm.

IR (Infrared) Spectroscopy: Key vibrational frequencies include a strong carbonyl (C=O)

stretch from the aldehyde at approximately 1670-1700 cm⁻¹, C-O ether stretches around

1020-1250 cm⁻¹, and aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the molecular

weight (242.27) should be observable. Common fragmentation patterns may include the loss

of the benzyl group or the aldehyde function.

Synthesis and Purification Protocol
The most common and reliable method for preparing 4-Benzyloxy-2-methoxybenzaldehyde
is through the Williamson ether synthesis, starting from the commercially available 4-hydroxy-2-

methoxybenzaldehyde.

Detailed Synthesis Protocol: Williamson Etherification
This protocol describes the benzylation of 4-hydroxy-2-methoxybenzaldehyde. The causality

behind this choice is its high efficiency and the use of readily available, cost-effective reagents.

Materials:

4-Hydroxy-2-methoxybenzaldehyde

Benzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous

Acetone or Dimethylformamide (DMF)

Dichloromethane (DCM)

Ethyl acetate (EtOAc)

Hexanes

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-

hydroxy-2-methoxybenzaldehyde (1.0 eq).

Solvent & Base: Add a suitable solvent like acetone or DMF and anhydrous potassium

carbonate (1.5-2.0 eq). The carbonate acts as the base to deprotonate the phenolic hydroxyl,

forming the more nucleophilic phenoxide. Acetone is often preferred for easier workup.

Alkylation: Add benzyl bromide (1.1 eq) to the stirring suspension.

Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours. The

reaction progress should be monitored by Thin Layer Chromatography (TLC), eluting with a

mixture like 3:1 Hexanes:Ethyl Acetate.

Workup: Once the starting material is consumed, cool the reaction to room temperature.

Filter off the potassium carbonate and wash the solid with acetone.

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in

dichloromethane (DCM) and wash with water (2x) and brine (1x).

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and

evaporate the solvent to yield the crude product.

Purification: Recrystallization
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For achieving high purity, recrystallization is the preferred method over column chromatography

for its scalability and efficiency.

Procedure:

Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a

mixture of ethyl acetate and hexanes.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

Dry the purified crystals under vacuum. The expected product is a solid with a melting point

in the range of 93-100 °C.

Key Applications in Synthesis and Drug Discovery
4-Benzyloxy-2-methoxybenzaldehyde is more than an intermediate; it is an enabling reagent

for accessing complex molecular architectures.

As a Precursor to Bioactive Scaffolds
This aldehyde is a common starting point for synthesizing compounds with potential

therapeutic applications. For instance, related benzaldehyde structures are used in the

development of novel anticancer and antimicrobial agents. The specific substitution pattern can

be crucial for molecular recognition and binding to biological targets.

Role in Natural Product Synthesis
The structure is integral to the synthesis of various natural products and their analogs. The

benzyloxy group can be strategically removed late in a synthetic sequence to reveal a free

hydroxyl group, which is a common feature in many natural products and can be critical for

biological activity.

Analytical & Quality Control Workflow
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A self-validating system ensures that the material produced meets the standards required for

subsequent research. The workflow below integrates synthesis with rigorous quality control.

Synthesis & Purification

Quality Control Checks

Final Product

Williamson Ether Synthesis

Aqueous Workup & Extraction

TLC Monitoring
(In-process check)

Recrystallization

Melting Point Analysis
(Purity Indicator)

Verify Purity

HPLC Analysis
(Quantitative Purity)

Confirm Purity ≥98%

Spectroscopic Confirmation
(¹H NMR, ¹³C NMR, MS, IR)

Qualified Reagent
(CAS 58026-14-5)

Confirm Identity

Click to download full resolution via product page

Caption: A validated workflow from synthesis to a qualified final product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b021105?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: HPLC Purity Assessment
Objective: To determine the purity of the synthesized compound with high accuracy.

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Procedure:

Prepare a sample solution of the compound in the mobile phase (~1 mg/mL).

Inject 10 µL into the HPLC system.

Record the chromatogram for 10-15 minutes.

Calculate the purity by dividing the peak area of the main product by the total area of all

peaks.

Safety, Handling, and Storage
As a senior scientist, ensuring lab safety is paramount. Adherence to established safety

protocols is non-negotiable.

Hazard Identification: This compound may be harmful if swallowed, cause skin irritation,

serious eye irritation, and may cause respiratory irritation.

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear

appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a

lab coat. Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability,

storage under an inert atmosphere (e.g., nitrogen) is recommended.

Incompatible Materials: Avoid strong oxidizing agents and strong bases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Outlook
4-Benzyloxy-2-methoxybenzaldehyde is a cornerstone intermediate for advanced organic

synthesis. Its structural features provide a reliable platform for constructing complex molecules

relevant to pharmacology and materials science. The protocols and data presented in this

guide offer a robust framework for its synthesis, characterization, and safe handling. Future

research will likely continue to exploit this versatile building block in the discovery of novel

therapeutics and functional materials, making proficiency in its use a valuable asset for any

research and development scientist.

To cite this document: BenchChem. [A Senior Application Scientist's Guide to 4-Benzyloxy-2-
methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021105#4-benzyloxy-2-methoxybenzaldehyde-cas-
number-58026-14-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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